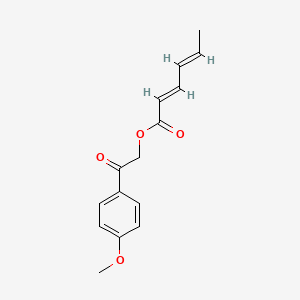

(2E,4E)-2-(4-methoxyphenyl)-2-oxoethyl hexa-2,4-dienoate

Beschreibung

The compound "(2E,4E)-2-(4-methoxyphenyl)-2-oxoethyl hexa-2,4-dienoate" is an ester derivative of hexa-2,4-dienoic acid (sorbic acid). Its structure features a conjugated diene system (hexa-2,4-dienoate) esterified to a 2-(4-methoxyphenyl)-2-oxoethyl group.

Eigenschaften

IUPAC Name |

[2-(4-methoxyphenyl)-2-oxoethyl] (2E,4E)-hexa-2,4-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-3-4-5-6-15(17)19-11-14(16)12-7-9-13(18-2)10-8-12/h3-10H,11H2,1-2H3/b4-3+,6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSGCFSHKSIUTB-VNKDHWASSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)OCC(=O)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C(=O)OCC(=O)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-2-(4-methoxyphenyl)-2-oxoethyl hexa-2,4-dienoate typically involves the condensation of 4-methoxyphenylglyoxal with appropriate dienoate precursors under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as column chromatography, ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(2E,4E)-2-(4-methoxyphenyl)-2-oxoethyl hexa-2,4-dienoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Research indicates that (2E,4E)-2-(4-methoxyphenyl)-2-oxoethyl hexa-2,4-dienoate exhibits significant potential as a pharmacological agent:

- Anticancer Activity : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways involved in cell growth and survival makes it a candidate for further investigation in cancer therapy .

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .

Agricultural Science

Compounds similar to this compound are being explored for their potential as agrochemicals:

- Pesticidal Activity : Research has indicated that derivatives of this compound can exhibit insecticidal properties, making them suitable for developing new pesticides that target specific pests while minimizing environmental impact .

- Plant Growth Regulators : The compound may also serve as a plant growth regulator, promoting growth or enhancing resistance to stress factors such as drought or disease .

Material Science

The unique chemical structure of this compound allows for potential applications in material science:

- Polymer Chemistry : Its reactive double bonds can be utilized in the synthesis of polymers with tailored properties for applications in coatings, adhesives, and other materials .

Case Studies

Several studies have documented the applications of compounds related to this compound:

- Study on Anticancer Properties : A study involving derivatives of this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .

- Agricultural Application : Research highlighted the effectiveness of a related compound as an insecticide against common agricultural pests. Field trials showed a reduction in pest populations without harming beneficial insects, showcasing its potential as an environmentally friendly alternative to conventional pesticides .

Wirkmechanismus

The mechanism of action of (2E,4E)-2-(4-methoxyphenyl)-2-oxoethyl hexa-2,4-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Esters of Hexa-2,4-dienoic Acid

(a) Ethyl Hexa-2,4-dienoate

- Molecular Formula : C₈H₁₂O₂

- Molecular Weight : 140.18 g/mol

- Structure : Ethyl ester of sorbic acid.

- Properties : Volatile liquid used as a flavoring agent. Lacks aromatic or ketone substituents, making it less polar than the target compound .

(b) Methyl Sorbate

- Molecular Formula : C₇H₁₀O₂

- Molecular Weight : 126.15 g/mol

- Structure : Methyl ester of sorbic acid.

- Applications : Food preservative; simpler structure results in higher volatility and lower lipophilicity compared to the target compound .

(c) Target Compound: (2E,4E)-2-(4-Methoxyphenyl)-2-oxoethyl Hexa-2,4-dienoate

- Molecular Formula : C₁₅H₁₄O₅

- Molecular Weight : 274.27 g/mol

- Key Features: The 4-methoxyphenyl group enhances aromaticity and may increase UV absorption. Higher molecular weight and polarity compared to ethyl or methyl sorbates, suggesting different solubility profiles .

Salts of Hexa-2,4-dienoic Acid

(a) Potassium Sorbate

- Molecular Formula : C₆H₇KO₂

- Molecular Weight : 150.22 g/mol

- Applications: Widely used as a food preservative (E202). Water-soluble and effective at pH < 6.4. The ionic nature contrasts with the ester-based target compound, limiting its use in non-aqueous systems .

(b) Calcium Sorbate

Functionalized Derivatives

(a) Antibiotic A 54556A (Containing Hexa-2,4-dienoic Acid)

- Structure: Depsipeptide with (2E,4E)-hexa-2,4-dienoic acid.

- The target compound’s aromatic group may enhance interactions with biological targets .

(b) (2E,4E)-2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic Acid

Comparative Data Table

Key Differences and Implications

Solubility : Salts (e.g., potassium sorbate) are water-soluble, whereas the target compound’s ester and aromatic groups may favor organic solvents.

Biological Activity : The conjugated diene system in sorbate derivatives is associated with antimicrobial effects. The target compound’s aromatic substituent could enhance binding to microbial enzymes or membranes .

Biologische Aktivität

(2E,4E)-2-(4-methoxyphenyl)-2-oxoethyl hexa-2,4-dienoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHO

- IUPAC Name : this compound

- Molecular Weight : 218.25 g/mol

This structure features a conjugated diene system and an ester functional group, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its anti-inflammatory, antioxidant, and anticancer properties.

1. Anti-inflammatory Activity

Several studies have reported that compounds with similar structures exhibit anti-inflammatory effects. The modulation of inflammatory pathways may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

2. Antioxidant Activity

The antioxidant potential of this compound can be linked to its ability to scavenge free radicals and reduce oxidative stress in cellular systems. This property is crucial for preventing cellular damage associated with various diseases.

3. Anticancer Properties

Research indicates that the compound may possess anticancer properties by inducing apoptosis in cancer cells. Mechanistic studies suggest that it may activate caspases and inhibit cell proliferation through various signaling pathways.

Table 1: Summary of Biological Activities

Case Study: In Vitro Evaluation

In a study evaluating the cytotoxic effects of this compound on various cancer cell lines, results indicated a significant decrease in cell viability at concentrations above 10 µM. The compound was found to induce apoptosis through mitochondrial pathways, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases 3 and 9.

Table 2: In Vitro Cytotoxicity Results

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical) | 15 | Apoptosis via mitochondrial pathway |

| MCF-7 (breast) | 12 | Caspase activation |

| A549 (lung) | 18 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.